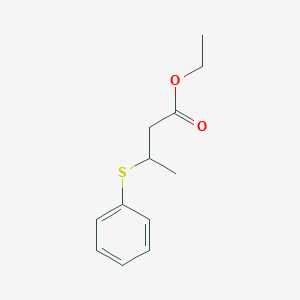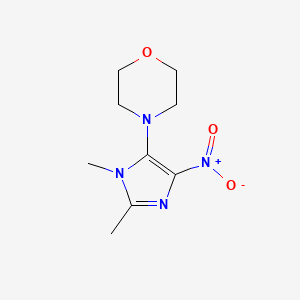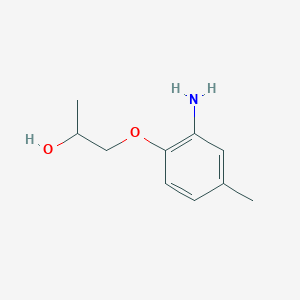![molecular formula C29H23N2P B14319487 4-{4-[(Triphenyl-lambda~5~-phosphanylidene)amino]phenyl}pyridine CAS No. 110138-80-2](/img/structure/B14319487.png)
4-{4-[(Triphenyl-lambda~5~-phosphanylidene)amino]phenyl}pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{4-[(Triphenyl-lambda~5~-phosphanylidene)amino]phenyl}pyridine is a complex organic compound that features a pyridine ring substituted with a triphenylphosphanylidene amino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(Triphenyl-lambda~5~-phosphanylidene)amino]phenyl}pyridine typically involves the reaction of triphenylphosphine with an appropriate pyridine derivative under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the formation of the phosphanylidene group. Specific details on the reaction conditions, such as temperature and solvents, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
4-{4-[(Triphenyl-lambda~5~-phosphanylidene)amino]phenyl}pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the phosphanylidene group.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.
Applications De Recherche Scientifique
4-{4-[(Triphenyl-lambda~5~-phosphanylidene)amino]phenyl}pyridine has several applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the development of materials with specific electronic or photophysical properties.
Mécanisme D'action
The mechanism by which 4-{4-[(Triphenyl-lambda~5~-phosphanylidene)amino]phenyl}pyridine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The phosphanylidene group can participate in coordination with metal ions, influencing various biochemical pathways. Additionally, the aromatic rings can engage in π-π interactions, affecting the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylamine: An organic compound with similar structural features but different electronic properties.
Triphenylphosphine: Shares the triphenylphosphine moiety but lacks the pyridine ring.
Uniqueness
4-{4-[(Triphenyl-lambda~5~-phosphanylidene)amino]phenyl}pyridine is unique due to the combination of the triphenylphosphanylidene group with the pyridine ring, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in catalysis and material science.
Propriétés
Numéro CAS |
110138-80-2 |
|---|---|
Formule moléculaire |
C29H23N2P |
Poids moléculaire |
430.5 g/mol |
Nom IUPAC |
triphenyl-(4-pyridin-4-ylphenyl)imino-λ5-phosphane |
InChI |
InChI=1S/C29H23N2P/c1-4-10-27(11-5-1)32(28-12-6-2-7-13-28,29-14-8-3-9-15-29)31-26-18-16-24(17-19-26)25-20-22-30-23-21-25/h1-23H |
Clé InChI |
PFEJSAMXOSCBDQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)P(=NC2=CC=C(C=C2)C3=CC=NC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[6-(4-Nitrophenyl)hexa-1,3,5-triyn-1-yl]aniline](/img/structure/B14319408.png)
![ethyl 5-[6-ethyl-7-hydroxy-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl]furan-2-carboxylate](/img/structure/B14319421.png)
![[1]Benzopyrano[3,2-b][1,4]benzoxazine](/img/structure/B14319429.png)
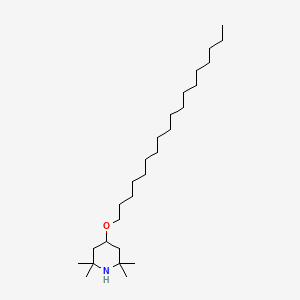
![7,7-Dibromo-3,4-dimethylidenebicyclo[4.1.0]heptane](/img/structure/B14319438.png)
![N~1~,N~2~-Dibutyl-N~1~,N~2~-bis[4-(2-phenylethenyl)phenyl]ethane-1,2-diamine](/img/structure/B14319439.png)
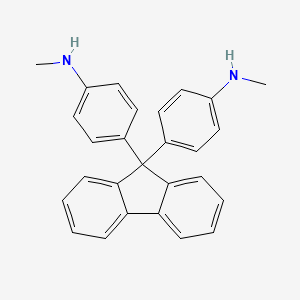
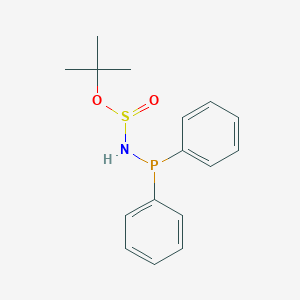
![1-[(Prop-2-en-1-yl)oxy]cyclopent-1-ene](/img/structure/B14319474.png)
